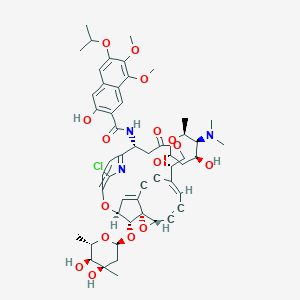

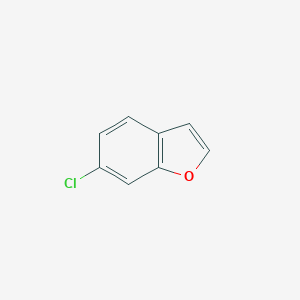

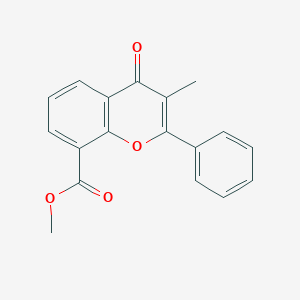

![molecular formula C35H56N8O10 B126364 (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid CAS No. 146289-28-3](/img/structure/B126364.png)

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

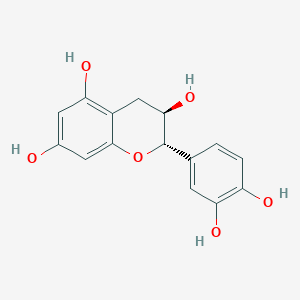

The (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid is a segment of the larger cystic fibrosis transmembrane conductance regulator protein. This protein is crucial for maintaining the balance of salt and water on various surfaces in the body, such as the lungs and pancreas. Mutations in the cystic fibrosis transmembrane conductance regulator gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .

Vorbereitungsmethoden

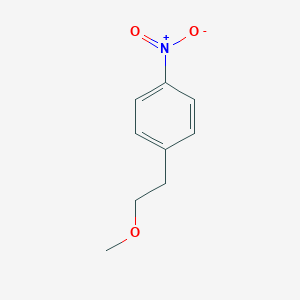

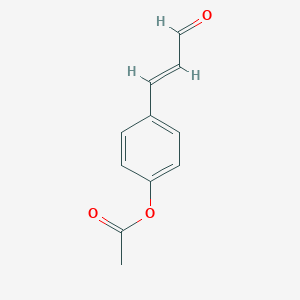

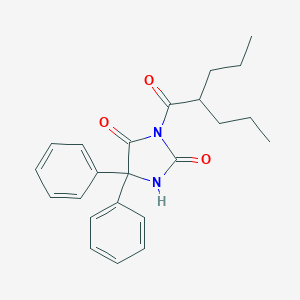

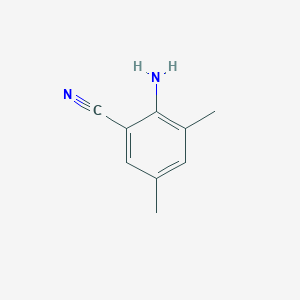

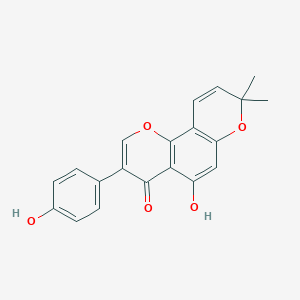

Synthetic Routes and Reaction Conditions: The synthesis of cystic fibrosis transmembrane conductance regulator modulators involves complex organic synthesis techniques. Researchers often use computational docking to identify potential modulators, followed by the synthesis of test ligands. For instance, Liu et al. synthesized fifty-three test ligands by engaging key potentiator-binding residues .

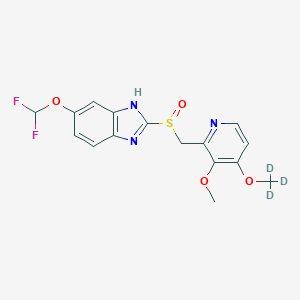

Industrial Production Methods: Industrial production of cystic fibrosis transmembrane conductance regulator modulators, such as ivacaftor, involves large-scale organic synthesis and stringent quality control measures. The production process includes the synthesis of active pharmaceutical ingredients, formulation, and packaging .

Analyse Chemischer Reaktionen

Types of Reactions: The cystic fibrosis transmembrane conductance regulator protein undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function as an ion channel .

Common Reagents and Conditions: Common reagents used in the study of cystic fibrosis transmembrane conductance regulator include ATP and cAMP-dependent protein kinase A and protein kinase C. These reagents induce alterations in the protein’s conformation, allowing anion conductance through the pore .

Major Products Formed: The major products formed from these reactions include phosphorylated cystic fibrosis transmembrane conductance regulator, which is essential for its function in ion transport .

Wissenschaftliche Forschungsanwendungen

The cystic fibrosis transmembrane conductance regulator protein has numerous scientific research applications. It is extensively studied in the context of cystic fibrosis, where researchers aim to develop modulators that can correct or potentiate its function. Additionally, the protein is studied in relation to other diseases, such as chronic obstructive pulmonary disease and secretory diarrhea .

Wirkmechanismus

The cystic fibrosis transmembrane conductance regulator protein functions as an ATP-gated anion channel. It facilitates the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the cystic fibrosis transmembrane conductance regulator gene disrupt this function, leading to the accumulation of thick mucus in the lungs and other organs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to the cystic fibrosis transmembrane conductance regulator protein include other ion channels and transporters, such as the epithelial sodium channel and the sodium-potassium pump .

Uniqueness: The cystic fibrosis transmembrane conductance regulator protein is unique due to its role in regulating chloride and bicarbonate ion transport. Its dysfunction is directly linked to cystic fibrosis, making it a critical target for therapeutic interventions .

Eigenschaften

CAS-Nummer |

146289-28-3 |

|---|---|

Molekularformel |

C35H56N8O10 |

Molekulargewicht |

748.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C35H56N8O10/c1-7-19(5)28(43-34(51)29(20(6)8-2)42-30(47)22(36)15-25(37)45)33(50)39-23(14-21-12-10-9-11-13-21)31(48)38-16-26(46)41-27(18(3)4)32(49)40-24(17-44)35(52)53/h9-13,18-20,22-24,27-29,44H,7-8,14-17,36H2,1-6H3,(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,52,53)/t19-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

RAVIEOZVWGZGPK-ZXBNKOTBSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |

Sequenz |

NIIFGVS |

Synonyme |

CFTR (505-511) cystic fibrosis transmembrane conductance regulator (505-511) cystic fibrosis transmembrane conductance regulator peptide (505-511) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.